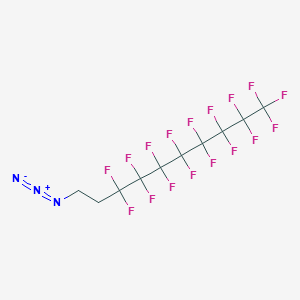![molecular formula C22H26O2S2 B14292958 Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate CAS No. 113337-26-1](/img/structure/B14292958.png)
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 2,2-bis(phenylsulfanyl)propane with ethyl pent-4-enoate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation.
Comparison with Similar Compounds
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can be compared with other similar compounds, such as:
2,2-bis(phenylsulfanyl)propane: Lacks the ethyl pent-4-enoate moiety, making it less versatile in certain applications.
Ethyl 2-[2,2-bis(methylsulfanyl)propyl]pent-4-enoate: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can affect its reactivity and interactions.
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]but-4-enoate: Has a shorter aliphatic chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of properties and reactivity patterns.
Properties
CAS No. |
113337-26-1 |
|---|---|
Molecular Formula |
C22H26O2S2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate |
InChI |
InChI=1S/C22H26O2S2/c1-4-12-18(21(23)24-5-2)17-22(3,25-19-13-8-6-9-14-19)26-20-15-10-7-11-16-20/h4,6-11,13-16,18H,1,5,12,17H2,2-3H3 |
InChI Key |
NBKVFWWAJCFPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



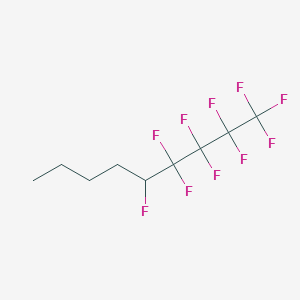

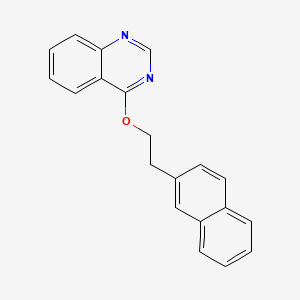
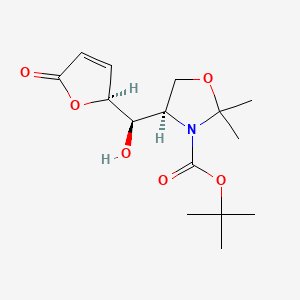
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
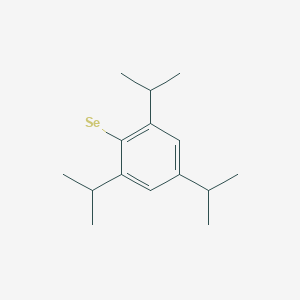
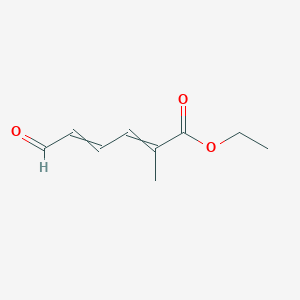
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)


